

Physical and chemical properties of 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

Cat. No.: B183742

[Get Quote](#)

Technical Guide: 2-(Aminosulfonyl)-4-iodobenzoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester**, a halogenated aromatic sulfonamide with potential applications in medicinal chemistry and drug development. This document consolidates available data on its structure, properties, and synthesis, offering a valuable resource for researchers in the field.

Chemical Structure and Properties

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester, also known by its IUPAC name methyl 4-iodo-2-sulfamoylbenzoate, is a multifaceted organic compound.^[1] Its structure is characterized by a benzene ring substituted with a methyl ester, a sulfonamide group, and an iodine atom.

Molecular Formula: C₈H₈INO₄S^[2]

Molecular Weight: 341.12 g/mol^[2]

CAS Number: 144550-79-8[\[2\]](#)[\[3\]](#)

Synonyms:

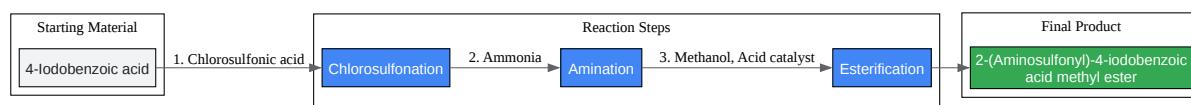
- Methyl 4-iodo-2-sulfamoylbenzoate[\[1\]](#)
- 2-Carbomethoxy-5-iodobenzenesulfonamide[\[1\]](#)
- Benzoic acid, 2-(aminosulfonyl)-4-iodo-, methyl ester[\[3\]](#)

Physical Properties

While specific experimental data for the melting and boiling points of **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester** are not readily available in the reviewed literature, predicted values and data from analogous compounds provide useful estimates.

Property	Value	Source
Melting Point	No experimental data available. For comparison, the melting point of methyl 4-iodobenzoate is 112-116 °C.	N/A
Boiling Point	480.3 ± 55.0 °C (Predicted)	[4]
Density	1.912 ± 0.06 g/cm³ (Predicted)	[4]
Solubility	No specific data is available. However, the presence of a polar sulfamoyl group suggests potential solubility in polar organic solvents. [5] Sulfamoylbenzoic acids are noted to be soluble in water and some organic solvents like ethanol and acetone. [6]	N/A
Appearance	No specific data available. Related compounds like methyl 4-iodobenzoate appear as white to orange or pale brown crystals or powder. [7]	N/A

Chemical Properties and Reactivity


The chemical behavior of this molecule is dictated by its functional groups: the methyl ester, the aromatic sulfonamide, and the aryl iodide. The ester group can undergo hydrolysis to the corresponding carboxylic acid. The sulfonamide group imparts acidic properties to the amide proton and can participate in hydrogen bonding. The iodine atom on the aromatic ring is a potential site for various cross-coupling reactions, a common strategy in the synthesis of complex organic molecules.

Synthesis

A detailed experimental protocol for the synthesis of **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester** is not explicitly described in the available literature. However, a general synthetic approach can be inferred from related preparations. A plausible route involves the chlorosulfonation of a suitable benzoic acid derivative, followed by amination to form the sulfonamide, and subsequent esterification and iodination, or performing these steps in a different order.

For instance, a general method for preparing aminobenzoic acid derivatives has been patented.[8] Another patent describes a method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, which involves halogenation of a 2-methoxy-4-acetamino-benzoic acid methyl ester.[9]

A potential synthetic workflow is outlined below:

[Click to download full resolution via product page](#)

Caption: A potential synthetic pathway for **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester**.

Spectroscopic Analysis

While experimental spectra for the title compound are not available, the expected spectral characteristics can be predicted based on its functional groups and data from similar molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the sulfonamide protons. The aromatic protons will likely appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). The methyl ester protons should

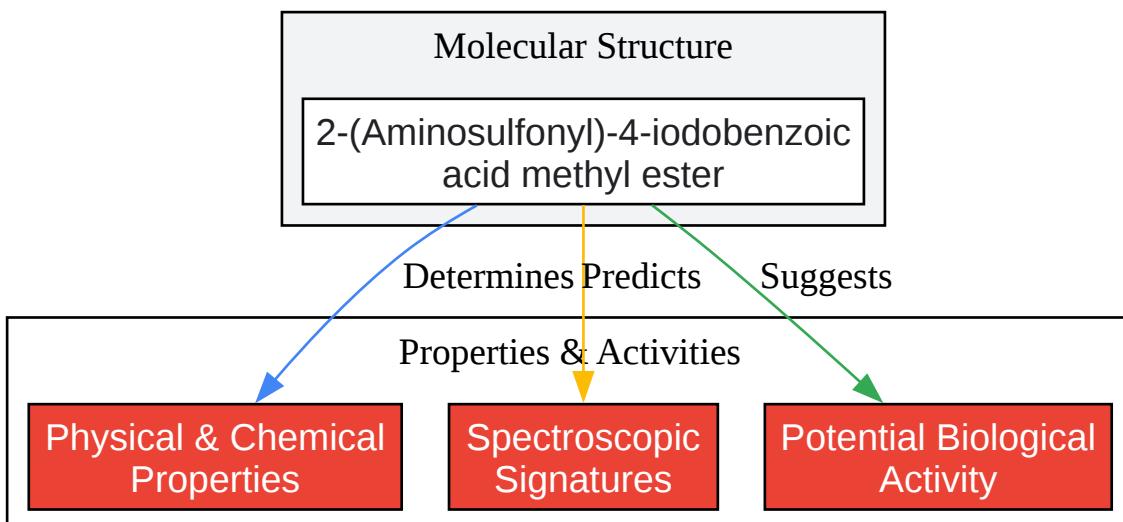
present as a singlet at approximately δ 3.9 ppm. The two protons of the sulfonamide group (NH_2) would likely appear as a broad singlet.

^{13}C NMR Spectroscopy

The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around 165-170 ppm). The aromatic carbons will resonate in the typical range of 120-150 ppm, with the carbon attached to the iodine atom showing a characteristic chemical shift. The methyl carbon of the ester will appear upfield, around 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to its functional groups. Key expected absorptions include:


- N-H stretching of the sulfonamide group: two bands in the region of 3400-3200 cm^{-1} .
- C=O stretching of the methyl ester: a strong band around 1720-1700 cm^{-1} .[\[10\]](#)
- S=O stretching of the sulfonamide group: two strong bands around 1350-1300 cm^{-1} (asymmetric) and 1160-1140 cm^{-1} (symmetric).[\[11\]](#)
- C-O stretching of the ester: a band in the 1300-1100 cm^{-1} region.
- Aromatic C-H and C=C stretching: bands in the 3100-3000 cm^{-1} and 1600-1450 cm^{-1} regions, respectively.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M^+) would be expected at m/z 341. The fragmentation pattern would likely involve the loss of the methoxy group ($-\text{OCH}_3$) from the ester, the loss of the entire methoxycarbonyl group ($-\text{COOCH}_3$), and cleavage of the sulfonamide group. The presence of iodine would result in a characteristic isotopic pattern. Fragmentation of benzoic acid esters often involves the loss of the alkoxy radical.[\[12\]](#)[\[13\]](#)

Biological Activity

There is no specific information available regarding the biological activity or signaling pathways associated with **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester**. However, the sulfonamide moiety is a well-known pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs.[11] Furthermore, substituted benzamides and their derivatives have been investigated for a range of biological activities, including fungicidal and herbicidal properties.[14][15] Derivatives of benzimidazole-sulfonyl compounds have also shown a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.[16] The presence of the sulfonamide and substituted benzene ring suggests that this compound could be a candidate for screening in various biological assays.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester | C8H8INO4S | CID 10947822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]

- 3. 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester | 144550-79-8 [chemicalbook.com]
- 4. 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester CAS#: 144550-79-8 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chembk.com [chembk.com]
- 7. Methyl 4-iodobenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. US5631402A - Process for preparing aminobenzoic acid derivatives - Google Patents [patents.google.com]
- 9. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. znaturforsch.com [znaturforsch.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. pharmacy180.com [pharmacy180.com]
- 14. Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183742#physical-and-chemical-properties-of-2-aminosulfonyl-4-iodobenzoic-acid-methyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com